molecular formula C8H10BrNOS B6205023 (3-bromophenyl)(ethyl)imino-lambda6-sulfanone CAS No. 2060050-99-7

(3-bromophenyl)(ethyl)imino-lambda6-sulfanone

Cat. No.: B6205023
CAS No.: 2060050-99-7
M. Wt: 248.1
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Description

(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone is an organosulfur compound known for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This compound has garnered significant interest in various scientific fields due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(ethyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromophenylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-lambda6-sulfanone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in inflammatory and cancer pathways. It also disrupts bacterial and fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone: Similar structure but with a trifluoromethyl group instead of an ethyl group.

    (3-Bromophenyl)(methyl)imino-lambda6-sulfanone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone is unique due to its specific combination of the bromophenyl and ethyl imino-lambda6-sulfanone moieties, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

2060050-99-7

Molecular Formula

C8H10BrNOS

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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